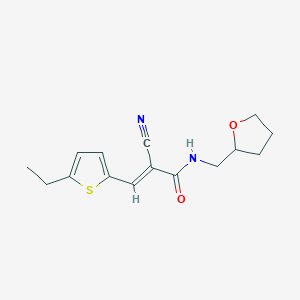![molecular formula C10H12N6O3 B4780086 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4780086.png)
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPN-1, and its chemical formula is C12H13N5O3.
Mécanisme D'action
The mechanism of action of MPN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MPN has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. MPN has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects. In cancer cells, MPN has been found to induce DNA damage and inhibit the activity of telomerase, which is involved in telomere maintenance. MPN has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, MPN has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MPN is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MPN in lab experiments. The mechanism of action of MPN is not fully understood, and further research is needed to elucidate its effects. In addition, MPN has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MPN. One area of interest is the development of MPN derivatives with improved solubility and bioavailability. Another area of interest is the study of MPN in combination with other compounds for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of MPN and its effects on various signaling pathways and enzymes.
Applications De Recherche Scientifique
MPN has been extensively studied for its potential applications in various fields such as cancer research, microbial infections, and inflammation. In cancer research, MPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbial infections, MPN has been found to have antibacterial and antifungal properties. Inflammation is also an area of interest, as MPN has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-6-7(4-12-14)3-11-10(17)9-8(16(18)19)5-13-15(9)2/h4-6H,3H2,1-2H3,(H,11,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQRLCCKSCYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)
![N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4780008.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)
![ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)

![1-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4780078.png)
![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)
![methyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4780106.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)

![ethyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4780122.png)